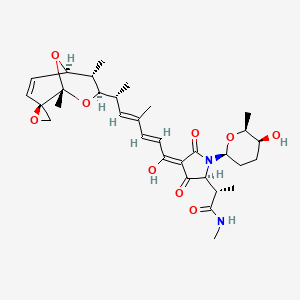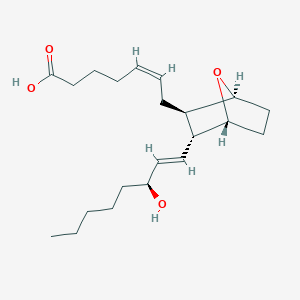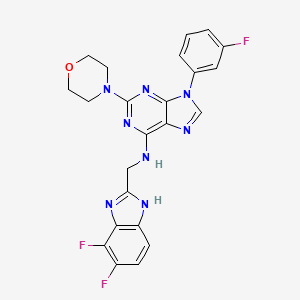
Streptolydigin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptolydigin (Stl) is a natural antibiotic that inhibits nucleic acid chain elongation by binding to bacterial RNA polymerase. It effectively halts RNA synthesis within bacterial cells, making it a potent antimicrobial agent. Notably, this compound selectively targets bacterial RNA polymerase without affecting eukaryotic RNA polymerase .
Mechanism of Action
Target of Action
Streptolydigin, also known as Portamycin, primarily targets the RNA polymerase in bacteria . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .
Mode of Action
This compound inhibits the activity of RNA polymerase by binding to it and blocking nucleic acid chain elongation . Specifically, it inhibits the assembly of the RNA polymerase II transcription complex and DNA polymerase III transcription . This interaction halts RNA synthesis inside the bacterial cell, thereby inhibiting its growth .
Biochemical Pathways
It is known that the compound’s action disrupts the normal transcription process in bacteria, which can have downstream effects on various cellular functions
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis in bacterial cells . By blocking the activity of RNA polymerase, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain conditions can affect bacterial respiration, which in turn can impact the susceptibility of bacteria to this compound . Additionally, the presence of exogenous compounds, such as glutamate and proline, can alter the metabolic homeostasis of bacteria and influence the effectiveness of this compound .
Preparation Methods
Synthetic Routes:: Streptolydigin can be synthesized through various routes, but one common method involves the following steps:
Formation of the Tetramic Acid Core: Starting from a suitable precursor, a series of chemical transformations lead to the formation of the tetramic acid core of this compound.
Functionalization and Oxidation: Further reactions introduce functional groups and oxidize specific positions to yield the final compound.
Industrial Production:: Industrial production of this compound involves fermentation by Streptomyces species. These bacteria naturally produce this compound, which can then be isolated and purified for pharmaceutical use.
Chemical Reactions Analysis
Streptolydigin undergoes several chemical reactions:
Oxidation: It can be oxidized at specific sites, leading to modified derivatives.
Substitution: Reactions involving substitution of functional groups occur, affecting its biological activity.
Reduction: Although less common, reduction reactions may also occur.
Common reagents and conditions used in these reactions vary based on the specific synthetic pathway. Major products formed include derivatives with altered pharmacological properties.
Scientific Research Applications
Streptolydigin has diverse applications:
Antibacterial Activity: It exhibits potent antibacterial effects against Gram-positive bacteria.
Chemical Biology: Researchers use this compound to study transcription processes and RNA polymerase inhibition.
Drug Development: Its unique mechanism of action makes it an interesting lead compound for developing novel antibiotics.
Comparison with Similar Compounds
Streptolydigin stands out due to its selective inhibition of bacterial RNA polymerase. Similar compounds include rifampicin (which also targets RNA polymerase) and other tetramic acid antibiotics.
Properties
CAS No. |
7229-50-7 |
|---|---|
Molecular Formula |
C32H44N2O9 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[(2S,4E)-4-[(2E,4E)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1 |
InChI Key |
KVTPRMVXYZKLIG-HYUQTWEOSA-N |
SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C |
Isomeric SMILES |
C[C@H]1[C@H]2C=C[C@@]3(CO3)[C@](O2)(O[C@@H]1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)[C@@H]5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/O)C |
Canonical SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Streptolydigin; Antibiotic D-45; Portamycin; NSC 3360; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)


